ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an ethyl ester group. Benzimidazole derivatives are known for their broad range of biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine and suitable electrophiles.
Acetamido Linkage Formation: The acetamido linkage is formed by reacting the benzimidazole derivative with acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Etonitazene: An analgesic with a benzimidazole structure.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Uniqueness
Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in drug development and other applications .
Properties
IUPAC Name |
ethyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-30-23(29)17-7-9-18(10-8-17)24-21(28)15-27-13-11-16(12-14-27)22-25-19-5-3-4-6-20(19)26-22/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQRTMNSLAPETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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